1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone
Overview
Description
1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone is a heterocyclic compound that features a thiazole ring fused with a pyridine ring.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and imidazoles, have been reported to interact with a broad range of targets . These targets include enzymes, receptors, and other proteins involved in various biological processes.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target proteins, thereby affecting the associated biological processes.
Biochemical Pathways
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that thiazole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
Imidazole-containing compounds, which share some structural similarities with the compound , are known to have good solubility in water and other polar solvents due to the polar nature of the imidazole ring . This suggests that 1-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethanone may also have good bioavailability.
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels, potentially influencing processes such as signal transduction, gene expression, cell proliferation, and cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone typically involves the reaction of 4-methyl-2-(pyridin-4-yl)thiazole with ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)methanone: Similar structure but with a methanone group instead of an ethanone.
Uniqueness
1-(4-Methyl-2-(pyridin-4-yl)thiazol-5-yl)ethanone is unique due to its specific combination of a thiazole and pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-7-10(8(2)14)15-11(13-7)9-3-5-12-6-4-9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSVDNCZAWBUDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001235765 | |
Record name | 1-[4-Methyl-2-(4-pyridinyl)-5-thiazolyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001235765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478077-75-7 | |
Record name | 1-[4-Methyl-2-(4-pyridinyl)-5-thiazolyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478077-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-Methyl-2-(4-pyridinyl)-5-thiazolyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001235765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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